

Threo-Ifenprodil Hemihydrate: A Technical Guide to its Neuroprotective Properties

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Compound of Interest

Compound Name: *threo-Ifenprodil hemitartrate*

Cat. No.: *B15616709*

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Introduction

Threo-Ifenprodil hemitartrate is a synthetic phenylethanolamine that has garnered significant interest within the neuroscience community for its potent neuroprotective effects.^[1] It functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit.^{[1][2]} Over-activation of NMDA receptors, a phenomenon known as excitotoxicity, leads to excessive calcium influx and subsequent neuronal cell death, a key pathological process in a range of neurological disorders.^[2] Ifenprodil's ability to selectively modulate GluN2B-containing NMDA receptors provides a targeted therapeutic strategy to mitigate excitotoxicity and preserve neuronal function.^{[1][2]} This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the neuroprotective actions of **threo-ifenprodil hemitartrate**.

Core Mechanism of Action

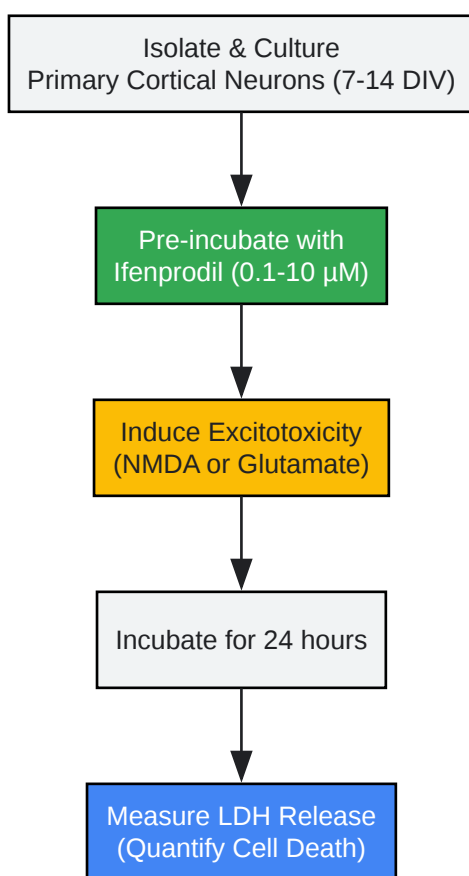
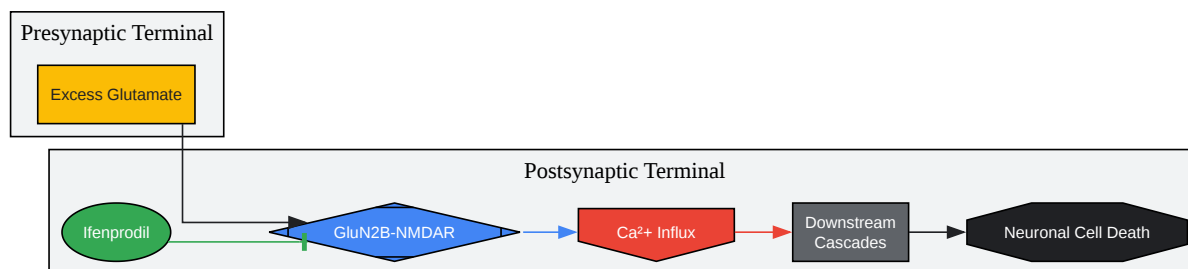
Ifenprodil exerts its neuroprotective effects primarily through the allosteric modulation of NMDA receptors. It binds to a unique site at the interface of the GluN1 and GluN2B subunits, leading to a non-competitive inhibition of the receptor's ion channel.^{[1][3][4][5]} This binding reduces the probability of the channel opening in response to glutamate and glycine, thereby attenuating the influx of calcium ions (Ca²⁺) that triggers excitotoxic cascades.^{[6][7]} Recent structural

studies have elucidated the precise binding pocket, providing a framework for the development of next-generation GluN2B-selective antagonists.[3]

Beyond its primary action on NMDA receptors, Ifenprodil also exhibits antagonist activity at alpha-1 adrenergic receptors, which contributes to its vasodilatory effects.[6][7][8] This dual mechanism may be particularly beneficial in conditions like ischemic stroke, where both excitotoxicity and compromised cerebral blood flow are critical pathological factors.[6]

Signaling Pathways

The primary signaling cascade influenced by Ifenprodil in a neuroprotective context is the excitotoxicity pathway. By limiting Ca²⁺ influx through GluN2B-containing NMDA receptors, Ifenprodil prevents the activation of downstream neurotoxic events.



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